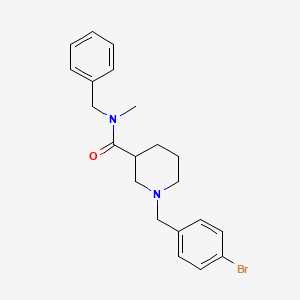

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide

Description

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a piperidine ring, which is substituted with benzyl, bromobenzyl, and methyl groups

Properties

Molecular Formula |

C21H25BrN2O |

|---|---|

Molecular Weight |

401.3 g/mol |

IUPAC Name |

N-benzyl-1-[(4-bromophenyl)methyl]-N-methylpiperidine-3-carboxamide |

InChI |

InChI=1S/C21H25BrN2O/c1-23(14-17-6-3-2-4-7-17)21(25)19-8-5-13-24(16-19)15-18-9-11-20(22)12-10-18/h2-4,6-7,9-12,19H,5,8,13-16H2,1H3 |

InChI Key |

LZVXMQSBBKKRHL-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide typically involves multiple steps. One common method includes the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

Introduction of Benzyl and Bromobenzyl Groups: The benzyl and bromobenzyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases and solvents like dimethylformamide (DMF).

Methylation: The methyl group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using reagents like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Ketones, carboxylic acids

Reduction: Alcohols, amines

Substitution: Various substituted derivatives

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-benzyl derivatives, including N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide, have been investigated for their anticancer properties. Research indicates that piperidine derivatives can induce cytotoxic effects in various cancer cell lines. For example, studies have shown that modifications in the piperidine structure can enhance the potency against specific cancer types, suggesting a promising avenue for drug development targeting cancer cells .

Neuropharmacology

This compound has potential applications in neuropharmacology, particularly in the treatment of neurodegenerative diseases. Piperidine derivatives are known to exhibit inhibitory effects on enzymes such as monoamine oxidase, which is crucial for neurotransmitter regulation. The structure-activity relationship (SAR) studies highlight that certain modifications can lead to improved binding affinity and selectivity for these targets .

Enzyme Inhibition Studies

Selective Inhibitors

The compound has been identified as a selective inhibitor for various enzymes involved in cellular signaling pathways. For instance, it has been explored as a dual inhibitor of protein arginine methyltransferases (PRMT4 and PRMT6), which play vital roles in gene expression and cellular function. The ability to selectively inhibit these enzymes can provide insights into their biological functions and potential therapeutic targets .

Synthesis of Complex Molecules

Building Block in Organic Synthesis

this compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it valuable for developing new compounds with desired biological activities .

Structure-Activity Relationship (SAR) Studies

Optimization of Pharmacological Properties

The exploration of SAR is crucial for optimizing the pharmacological properties of this compound. By systematically modifying the chemical structure, researchers can enhance efficacy, reduce toxicity, and improve selectivity towards specific biological targets. Such studies have revealed that certain substituents on the piperidine ring significantly influence the compound's biological activity .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

- N-benzyl-1-(4-chlorobenzyl)-N-methylpiperidine-3-carboxamide

- N-benzyl-1-(4-fluorobenzyl)-N-methylpiperidine-3-carboxamide

- N-benzyl-1-(4-methylbenzyl)-N-methylpiperidine-3-carboxamide

Uniqueness

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

N-benzyl-1-(4-bromobenzyl)-N-methylpiperidine-3-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with various biological targets, including enzymes and receptors.

- Molecular Formula: C23H30BrN2O

- Molecular Weight: 410.4 g/mol

- IUPAC Name: this compound

- SMILES Representation: CCOC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N(C)CC3=CC=CC=C3

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors, influencing pathways related to cancer proliferation and other physiological processes.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant enzyme inhibition properties. For instance, studies have shown that benzoylpiperidine derivatives can act as reversible inhibitors of monoacylglycerol lipase (MAGL), with IC50 values ranging from 7.9 to 92 µM across different cancer cell lines .

Anticancer Activity

Several studies have evaluated the anticancer potential of piperidine derivatives. In vitro assays have demonstrated that these compounds can inhibit the growth of various cancer cell lines, including breast and ovarian cancer cells. The IC50 values for these compounds vary significantly, indicating differing levels of potency against specific cell types .

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 19.9 |

| Compound B | OVCAR-3 (Ovarian) | 75.3 |

| Compound C | COV318 (Ovarian) | 50.0 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the piperidine ring and substitution patterns on the benzyl moiety significantly affect biological activity. For example, the introduction of halogen substituents has been shown to enhance potency against certain targets, while alterations in the carboxamide group can influence selectivity and efficacy .

Case Studies

- Study on MAGL Inhibition : A recent study focused on the development of benzoylpiperidine derivatives as MAGL inhibitors demonstrated that structural modifications could lead to enhanced activity, with one compound achieving an IC50 value of 80 nM against MAGL .

- Antiproliferative Effects : Another investigation assessed the antiproliferative effects of piperidine derivatives on cancer cell lines, highlighting significant cytotoxicity and apoptosis induction compared to standard chemotherapeutics like bleomycin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.